molecular formula C8H4F3NO6S B12566020 Methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester CAS No. 261157-52-2

Methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester

Cat. No.: B12566020
CAS No.: 261157-52-2
M. Wt: 299.18 g/mol
InChI Key: AYIXENKMQZRDFH-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester is a chemical compound with the molecular formula C8H4F3NO6S It is known for its unique structural properties, which include a trifluoromethanesulfonate group attached to a 5-formyl-2-nitrophenyl ester

Preparation Methods

The synthesis of methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester typically involves the esterification of methanesulfonic acid with 5-formyl-2-nitrophenol in the presence of trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester involves its reactivity with various molecular targets. The trifluoromethanesulfonate group is highly reactive, making the compound a potent electrophile in chemical reactions. This reactivity allows it to interact with nucleophiles, leading to the formation of new chemical bonds. The molecular pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester can be compared with similar compounds such as:

    Methanesulfonic acid, trifluoro-, 2,6-dimethyl-4-nitrophenyl ester: This compound has similar reactivity but different steric and electronic properties due to the presence of methyl groups.

    Methanesulfonic acid, trifluoro-, 6-formyl-2-naphthalenyl ester: This compound has a naphthalene ring, which affects its reactivity and applications.

    Methanesulfonic acid, 1,1,1-trifluoro-, 4-methoxy-2-nitrophenyl ester:

These comparisons highlight the unique structural and reactivity features of this compound, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

261157-52-2

Molecular Formula

C8H4F3NO6S

Molecular Weight

299.18 g/mol

IUPAC Name

(5-formyl-2-nitrophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C8H4F3NO6S/c9-8(10,11)19(16,17)18-7-3-5(4-13)1-2-6(7)12(14)15/h1-4H

InChI Key

AYIXENKMQZRDFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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